Arachidonoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Arachidonoyl chloride is a derivative of arachidonic acid. It has been used as an intermediate in the synthesis of arachidonic acid derivatives.

Mecanismo De Acción

Target of Action

Arachidonoyl chloride is a derivative of arachidonic acid . It is primarily involved in the endocannabinoid system, where it interacts with various receptors, including the cannabinoid receptors .

Mode of Action

This compound’s interaction with its targets results in various changes. For instance, it plays a role in the synthesis of anandamide (AEA) and 2-arachidonoylglycerol (2-AG), two major endogenous agonists of the cannabinoid receptors . These molecules are engaged in different forms of synaptic plasticity and take part in different behavioral functions .

Biochemical Pathways

This compound is involved in the biosynthesis of endocannabinoids. The metabolic pathways of these endocannabinoids are completely different. For instance, 2-AG is mostly produced from inositol phospholipids via diacylglycerol by phospholipase C and diacylglycerol lipase and then degraded by monoacylglycerol lipase . On the other hand, anandamide is concomitantly produced with larger amounts of other N-acylethanolamines via N-acyl-phosphatidylethanolamines (NAPEs) .

Pharmacokinetics

It is known that anandamide and 2-ag, which are synthesized from this compound, are both synthesized on demand and have a short-lived transmission .

Result of Action

The molecular and cellular effects of this compound’s action are primarily mediated through its role in the synthesis of endocannabinoids. These endocannabinoids have various effects, including the resolution of acute pain, analgesic benefit to neuropathic, gastrointestinal, inflammatory, and chemotherapy-induced pain .

Análisis Bioquímico

Biochemical Properties

Arachidonoyl chloride interacts with various enzymes, proteins, and other biomolecules. It is used in biological studies for receptor binding and enzyme activities . It is a chemical compound that belongs to the group of amides . The carbonyl chloride group readily reacts with various nucleophiles, enabling efficient and controlled conjugation of bioactive molecules .

Cellular Effects

This compound plays a significant role in cellular processes. It has been used as an intermediate in the synthesis of arachidonic acid derivatives . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been shown to be involved in the activation of the human 5-lipoxygenase molecular mechanism of arachidonic acid . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is known that arachidonic acid, from which this compound is derived, is converted into eicosanoids that promote inflammation, blood clotting, and vasoconstriction, and epoxyeicosatrienoic (EET), which have vasodilatory and anti-inflammatory effects .

Propiedades

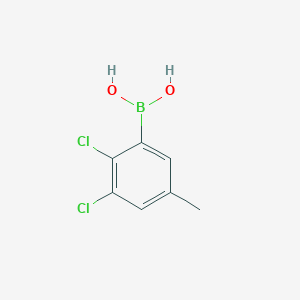

IUPAC Name |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBLHFFUSJRJQO-DOFZRALJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole](/img/structure/B2451340.png)

![(E)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylthio)phenyl)acrylamide](/img/structure/B2451345.png)

![Methyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2451349.png)

![N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2451351.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2451353.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2451355.png)